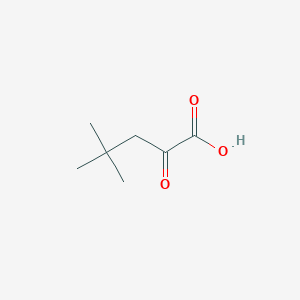

4,4-dimethyl-2-oxo-pentanoic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4-dimethyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)4-5(8)6(9)10/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGMKZBNMLHUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395612 | |

| Record name | 4,4-dimethyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34906-87-1 | |

| Record name | 4,4-dimethyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-Oxo-Pentanoic Acid

Abstract

4,4-Dimethyl-2-oxo-pentanoic acid, also known as neopentylglyoxylic acid, is a valuable α-keto acid intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its sterically hindered neopentyl group imparts unique properties to target molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and mechanistic insights for researchers, chemists, and professionals in drug development. The discussed methodologies are grounded in established chemical principles, ensuring scientific integrity and reproducibility.

Introduction

α-Keto acids are a class of organic compounds characterized by a carboxylic acid functional group adjacent to a ketone.[2] They are pivotal intermediates in numerous biochemical and synthetic transformations. This compound is of particular interest due to the presence of a bulky tert-butyl group, which can be strategically employed in medicinal chemistry to enhance metabolic stability or modulate biological activity. The synthesis of this compound, however, presents unique challenges due to this steric hindrance. This guide will explore two primary, field-proven synthetic strategies: the Grignard reaction with diethyl oxalate followed by hydrolysis, and the oxidation of a suitable precursor.

Table of Contents

-

Pathway 1: Grignard Reaction with Diethyl Oxalate followed by Hydrolysis

-

1.1. Mechanistic Rationale

-

1.2. Experimental Protocol: Synthesis of Ethyl 4,4-Dimethyl-2-oxopentanoate

-

1.3. Experimental Protocol: Hydrolysis to this compound

-

1.4. Process Workflow Diagram

-

-

Pathway 2: Oxidation of 4,4-Dimethyl-2-pentanone

-

2.1. Mechanistic Considerations

-

2.2. Experimental Protocol

-

2.3. Reaction Pathway Diagram

-

-

Comparative Analysis of Synthesis Pathways

-

References

Pathway 1: Grignard Reaction with Diethyl Oxalate followed by Hydrolysis

This pathway is a robust and versatile method for the synthesis of α-keto esters, which can then be readily hydrolyzed to the desired α-keto acid.[1] The core of this approach lies in the nucleophilic addition of a Grignard reagent to diethyl oxalate.

Mechanistic Rationale

The synthesis begins with the formation of a neopentyl Grignard reagent from a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) and magnesium metal in an ethereal solvent. This organometallic species is a potent nucleophile. The subsequent reaction with diethyl oxalate proceeds via a nucleophilic acyl substitution. The Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the target α-keto ester, ethyl 4,4-dimethyl-2-oxopentanoate. The final step is the hydrolysis of the ester to the carboxylic acid, which can be achieved under either acidic or basic conditions.

Experimental Protocol: Synthesis of Ethyl 4,4-Dimethyl-2-oxopentanoate

Materials:

-

1-Bromo-2,2-dimethylpropane (Neopentyl bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Diethyl oxalate

-

1 M Hydrochloric acid (for workup)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reactions (flame-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 molar equivalents). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromo-2,2-dimethylpropane (1.0 molar equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once the reaction starts (as evidenced by gentle refluxing), add the remaining bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of diethyl oxalate (1.0 molar equivalent) in anhydrous diethyl ether.

-

Add the diethyl oxalate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[1]

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 4,4-dimethyl-2-oxopentanoate as a colorless oil.[1]

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Ethyl 4,4-dimethyl-2-oxopentanoate

-

Sodium hydroxide

-

Methanol

-

Deionized water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Saponification: Dissolve ethyl 4,4-dimethyl-2-oxopentanoate (1.0 molar equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide (1.1 molar equivalents) and heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH ~2 with concentrated hydrochloric acid.

-

Extraction: Extract the acidic aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Remove the diethyl ether under reduced pressure to yield this compound. The crude product can be further purified by recrystallization if necessary.

Process Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

Pathway 2: Oxidation of 4,4-Dimethyl-2-pentanone

An alternative approach involves the oxidation of a suitable precursor, such as a ketone. The oxidation of 4,4-dimethyl-2-pentanone at the α-methyl group offers a direct route to the target α-keto acid.

Mechanistic Considerations

The oxidation of ketones to α-keto acids can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate or selenium dioxide can be employed. The reaction likely proceeds through an enol or enolate intermediate, which is then attacked by the oxidizing agent. The steric hindrance of the neopentyl group in 4,4-dimethyl-2-pentanone directs the oxidation to the less hindered methyl group. Careful control of reaction conditions is crucial to prevent over-oxidation and cleavage of the carbon-carbon bond.

Experimental Protocol

Materials:

-

4,4-Dimethyl-2-pentanone[3]

-

Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

-

Suitable solvent (e.g., pyridine, acetic acid, or a biphasic system)

-

Sodium bisulfite (for quenching KMnO₄)

-

Hydrochloric acid (for workup)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-2-pentanone (1.0 molar equivalent) in a suitable solvent.

-

Oxidation: Add the oxidizing agent (e.g., potassium permanganate, 1.5-2.0 molar equivalents) portion-wise to the solution while maintaining the temperature at a controlled level (e.g., 0-10 °C for KMnO₄).

-

Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitored by TLC or GC).

-

Workup (with KMnO₄): Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. Purification can be achieved by recrystallization or chromatography.

Reaction Pathway Diagram

Sources

An In-depth Technical Guide to 4,4-dimethyl-2-oxopentanoic Acid: Properties, Synthesis, and Applications

Introduction

4,4-Dimethyl-2-oxopentanoic acid, also known by its synonym Neopentylglyoxylic acid, is a fascinating and versatile α-keto acid.[1][2] Its unique molecular architecture, featuring a sterically demanding tert-butyl group adjacent to the α-keto acid moiety, imparts distinct chemical and physical properties that make it a valuable building block in various scientific and industrial domains. This guide provides a comprehensive overview of the chemical and physical characteristics of 4,4-dimethyl-2-oxopentanoic acid, its synthesis and reactivity, and its applications, particularly within the realm of pharmaceutical research and development.

Physicochemical Properties of 4,4-dimethyl-2-oxopentanoic Acid

The physical and chemical properties of 4,4-dimethyl-2-oxopentanoic acid are fundamental to its handling, reactivity, and application. This compound presents as a white solid under ambient conditions and requires refrigerated storage (0-8 °C) to maintain its stability.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4,4-dimethyl-2-oxopentanoic acid | [3] |

| Synonyms | Neopentylglyoxylic acid | [2][4] |

| CAS Number | 34906-87-1 | [2][4][5] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][5] |

| Molecular Weight | 144.17 g/mol | [1][2][5] |

| Appearance | White solid | [1][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (predicted) | The pKa of the oxo form is expected to be lower (more acidic) than its hydrated counterpart due to the electron-withdrawing nature of the α-keto group. For a structurally similar compound, 4-methyl-2-oxopentanoic acid, the pKa of the oxo form has been determined to be approximately 1.82.[3] | [3] |

| Computed TPSA | 54.37 Ų | [5] |

| Computed LogP | 1.0763 | [5] |

Synthesis and Reactivity

The synthesis of α-keto acids can be achieved through various methodologies, with one of the most common and effective being the oxidation of the corresponding α-hydroxy acids.[1][2] For 4,4-dimethyl-2-oxopentanoic acid, a plausible synthetic route involves the oxidation of 2-hydroxy-4,4-dimethylpentanoic acid. This precursor can be synthesized from the commercially available pinacolone (3,3-dimethyl-2-butanone).

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The first step involves the formation of a cyanohydrin from pinacolone, followed by hydrolysis to the α-hydroxy acid. The second step is the oxidation of the α-hydroxy acid to the target α-keto acid.

Caption: Proposed synthesis of 4,4-dimethyl-2-oxopentanoic acid from pinacolone.

General Experimental Protocol for the Oxidation of an α-Hydroxy Acid

The following is a representative, non-validated protocol for the oxidation of an α-hydroxy acid to an α-keto acid, which could be adapted for the synthesis of 4,4-dimethyl-2-oxopentanoic acid.

Materials:

-

2-hydroxy-4,4-dimethylpentanoic acid

-

Potassium permanganate (KMnO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent, such as a mixture of water and a co-solvent like acetone, in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Slowly add a solution of potassium permanganate in dilute sulfuric acid to the cooled reaction mixture with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium bisulfite until the purple color disappears.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethyl-2-oxopentanoic acid.

-

Further purification can be achieved by recrystallization or chromatography.

Causality in Experimental Choices: The use of a strong oxidizing agent like potassium permanganate is necessary to convert the secondary alcohol of the α-hydroxy acid to a ketone. The reaction is performed at a low temperature to minimize side reactions and potential oxidative cleavage of the carbon-carbon bond. The acidic conditions of the reaction medium protonate the permanganate, increasing its oxidizing power.

Reactivity Profile

The reactivity of 4,4-dimethyl-2-oxopentanoic acid is dominated by the presence of the α-keto and carboxylic acid functional groups. The α-keto group is electrophilic and can undergo nucleophilic attack. The carboxylic acid moiety can be deprotonated to form a carboxylate salt or can be esterified. The presence of the bulky tert-butyl group can sterically hinder reactions at the adjacent carbonyl carbon. This steric hindrance can be exploited to achieve selective transformations in complex molecules.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, likely in the region of 1.0-1.3 ppm. A singlet for the two protons of the methylene group adjacent to the tert-butyl group would appear further downfield, estimated around 2.5-3.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a chemical shift greater than 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature a quaternary carbon of the tert-butyl group around 30-35 ppm and the three equivalent methyl carbons of the tert-butyl group around 25-30 ppm. The methylene carbon would be expected in the 40-50 ppm range. The two carbonyl carbons would be significantly downfield, with the keto carbonyl carbon appearing around 190-200 ppm and the carboxylic acid carbonyl carbon around 170-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations would be observed: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the keto carbonyl at a slightly higher wavenumber, around 1720-1740 cm⁻¹.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) at m/z 144 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[6] The fragmentation of the tert-butyl group would also lead to a prominent peak at m/z 57.

Applications in Research and Drug Development

4,4-Dimethyl-2-oxopentanoic acid serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reductions, reductive aminations, and aldol condensations.

The presence of the neopentyl group can be advantageous in drug design. This bulky, lipophilic group can enhance the metabolic stability of a drug molecule by sterically shielding nearby functional groups from enzymatic degradation. It can also improve the binding affinity of a molecule to its biological target by filling hydrophobic pockets in the active site.

Handling, Safety, and Disposal

As with all chemicals, 4,4-dimethyl-2-oxopentanoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on GHS classifications for similar compounds, it may cause skin and eye irritation.[3]

The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

4,4-Dimethyl-2-oxopentanoic acid is a valuable and versatile chemical entity with a unique combination of steric and electronic properties. Its role as a synthetic intermediate in various fields, especially in the development of new pharmaceuticals, underscores its importance. This guide has provided a detailed overview of its known properties, a plausible synthetic approach, and its potential applications, offering a solid foundation for researchers and scientists working with this compound. Further experimental investigation into its physical properties and reactivity will undoubtedly uncover new and exciting applications for this intriguing α-keto acid.

References

-

Organic Syntheses. Pinacolone. [Link]

-

Wikipedia. Alpha hydroxy carboxylic acid. [Link]

-

PubChem. 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. [Link]

-

PubChem. 4,4-Dimethyl-2-oxopentanoic acid. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4,4-Dimethyl-2-oxopentanoic acid | C7H12O3 | CID 3728583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. 4,4-Dimethyl-2-oxopentanoic acid ethyl ester | C9H16O3 | CID 19379052 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4-dimethyl-2-oxo-pentanoic acid structural analogues and derivatives

An In-Depth Technical Guide to 4,4-Dimethyl-2-Oxopentanoic Acid: Structural Analogues, Derivatives, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4-dimethyl-2-oxopentanoic acid, its structural analogues, and functional derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological significance, therapeutic applications, and analytical characterization of this important class of molecules. We will explore the core chemistry of α-keto acids, with a particular focus on branched-chain structures, and elucidate their pivotal role in metabolic regulation and as therapeutic agents.

Introduction to α-Keto Acids: The Chemical and Biological Nexus

α-Keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[1] This unique arrangement confers significant chemical reactivity and positions them as central intermediates in numerous metabolic pathways.[1] They are intrinsically linked to amino acid metabolism, often generated through oxidative deamination and serving as precursors for amino acid synthesis via transamination.[1] Key examples like pyruvic acid and α-ketoglutaric acid are fundamental to glycolysis and the Krebs cycle, respectively.[1]

4,4-dimethyl-2-oxopentanoic acid (also known as neopentylglyoxylic acid) represents a specific example within this class, notable for its sterically hindered neopentyl group.[2][3][4] This structural feature influences its reactivity and makes its family of compounds an interesting subject for synthetic and medicinal chemistry.[5] While direct research on this specific molecule is limited, its chemistry is best understood through the broader context of branched-chain α-keto acids (BCKAs).

Synthesis of α-Keto Acids and Their Derivatives

The synthesis of α-keto acids is a well-established field in organic chemistry, with methodologies ranging from classical oxidation reactions to modern biocatalytic processes. The choice of synthetic route is often dictated by the desired substrate scope, scalability, and environmental considerations.[6]

Key Synthetic Strategies

Several robust methods are employed for the synthesis of α-keto acids and their ester or amide derivatives:

-

Oxidation of α-Hydroxy Acids: A common and efficient method involves the chemoselective oxidation of the corresponding α-hydroxy acids. Catalysts like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as a co-oxidant provide a green and effective pathway to the desired α-keto acids.[6][7]

-

Hydrolysis of Precursors: α-Keto acids can be generated through the hydrolysis of various precursors, including acyl cyanides or α-keto esters, which are themselves often more straightforward to synthesize.[6][8]

-

Grignard Reactions: The reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis of the resulting ester, is a classical and versatile method for creating a wide range of α-keto acids.[8]

-

Catalytic Carbonylation: Modern organometallic chemistry offers pathways such as the palladium- or cobalt-catalyzed carbonylation of aryl halides, which can selectively form α-keto acid esters.[6]

-

Enzymatic and Biomass Routes: Leveraging biocatalysis, L-amino acid deaminases can catalyze the oxidative deamination of amino acids to produce the corresponding α-keto acids and ammonia.[9] This approach is gaining traction due to its high selectivity and mild reaction conditions.[6]

General Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to α-keto acids and their derivatives.

Caption: Key synthetic routes to α-keto acids and their derivatives.

Example Protocol: Oxidation of an α-Hydroxy Acid to an α-Keto Acid

This protocol describes a general procedure for the synthesis of an α-keto acid via the oxidation of an α-hydroxy acid, a method noted for its efficiency and selectivity.[7]

Materials:

-

α-Hydroxy acid (1.0 eq)

-

2-Azaadamantane N-oxyl (AZADO) (0.01 eq)

-

Sodium nitrite (NaNO₂) (0.1 eq)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: Dissolve the α-hydroxy acid in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add AZADO and sodium nitrite to the solution.

-

Reaction Initiation: Place the flask under an oxygen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Acidification & Isolation: Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers from the second extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-keto acid.

-

Purification: Purify the product via column chromatography or recrystallization as needed.

Core Compound, Structural Analogues, and Derivatives

The therapeutic and biological interest in this class of compounds extends beyond a single molecule to a range of structurally related analogues and functional derivatives.

4,4-Dimethyl-2-oxopentanoic Acid and Its Branched-Chain Analogues

The primary analogues of interest are the branched-chain α-keto acids (BCKAs) that correspond to the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. These are critical in metabolic studies and clinical applications.[10]

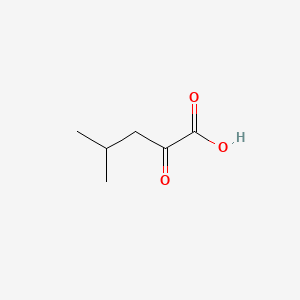

| Compound Name | Structure | Corresponding Amino Acid |

| 4,4-Dimethyl-2-oxopentanoic Acid | CC(C)(C)CC(=O)C(O)=O | Synthetic |

| α-Ketoisocaproate (KIC) | CC(C)CC(=O)C(O)=O | Leucine |

| α-Keto-β-methylvalerate (KMV) | CH₃CH₂CH(CH₃)C(=O)C(O)=O | Isoleucine |

| α-Ketoisovalerate (KIV) | (CH₃)₂CHC(=O)C(O)=O | Valine |

Table 1: Structures of 4,4-dimethyl-2-oxopentanoic acid and its key biological analogues.

Functional Derivatives: α-Keto Amides

While α-keto acids are biologically central and α-keto esters are useful synthetic intermediates, α-keto amides have emerged as a "privileged motif" in medicinal chemistry.[11][12] Their enhanced stability and pharmacokinetic properties make them superior candidates for drug development.

Key Advantages of α-Keto Amides: [11][12]

-

Metabolic Stability: They exhibit greater resistance to plasma esterases compared to α-keto esters and are more stable against proteolytic cleavage.

-

Membrane Permeance: Compared to the charged α-keto acids, the neutral amide derivatives show improved ability to cross cellular membranes.

-

Target Interaction: The α-keto amide moiety can act as an electrophilic "warhead" to form covalent bonds with catalytic residues (e.g., serine, cysteine) in enzyme active sites, or it can establish critical hydrogen bonds to enhance binding affinity.[11]

Biological Role and Therapeutic Applications

The biological significance of BCKAs is primarily tied to amino acid catabolism and their therapeutic use in managing metabolic disorders, most notably Chronic Kidney Disease (CKD).

Metabolic Pathway: The BCKDH Complex

In mammals, the catabolism of BCAAs is a critical metabolic process. The irreversible, rate-limiting step is the oxidative decarboxylation of the corresponding BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex .[10][13]

The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation and dephosphorylation. A specific kinase, BCKDH kinase (BCKDK) , inactivates the complex by phosphorylating it.[13][14] Conversely, a phosphatase activates it. High levels of BCKAs, particularly the keto-analogue of leucine (KIC), are potent inhibitors of BCKDK, leading to increased BCKDH activity and enhanced BCAA catabolism.[14]

A genetic deficiency in the BCKDH complex leads to the accumulation of BCAAs and BCKAs in the blood and urine, a condition known as Maple Syrup Urine Disease (MSUD) , which is toxic to the central nervous system.[10][15]

Caption: Catabolism of branched-chain amino acids via the BCKDH complex.

Therapeutic Application: Keto Analogues in Chronic Kidney Disease (CKD)

The primary clinical application of α-keto acid analogues is as a nutritional supplement for patients with CKD.[16][17][18][19] When combined with a very-low-protein diet (VLPD), these keto analogues provide essential amino acids without the associated nitrogen load.[20][21]

Mechanism of Action:

-

Nitrogen-Free Precursors: Keto analogues are the carbon skeletons of essential amino acids, lacking the amino group (-NH₂).[19]

-

Transamination: In the body, they undergo transamination, acquiring an amino group from other, non-essential amino acids. This process effectively recycles nitrogen that would otherwise be converted to urea.[16]

-

Reduced Renal Burden: By reducing the intake of dietary nitrogen and reusing the body's existing nitrogenous waste, keto analogue therapy lowers the production of urea and other uremic toxins. This alleviates the metabolic burden on failing kidneys.[20]

Clinical Outcomes: Numerous studies and meta-analyses have demonstrated that supplementing a protein-restricted diet with keto analogues can:

-

Significantly delay the progression of CKD and the need for dialysis.[16][22]

-

Improve nutritional status and prevent muscle wasting, a common complication of protein restriction.[20]

-

Reduce metabolic complications such as acidosis and hyperphosphatemia.[21]

Analytical Characterization

Robust analytical methods are essential for the quality control, synthesis monitoring, and pharmacokinetic analysis of α-keto acids and their derivatives. A multi-technique approach is typically required for comprehensive characterization.[23]

| Technique | Application | Key Information Provided |

| HPLC | Purity assessment, quantification, separation of analogues. | Retention time, peak area (concentration). |

| LC-MS | Identification, impurity profiling, metabolite analysis. | Molecular weight, fragmentation pattern. |

| GC-MS | Analysis of volatile derivatives (e.g., esters). | Retention time, mass spectrum for identification. |

| NMR (¹H, ¹³C) | Definitive structural elucidation. | Chemical environment of protons and carbons. |

| FT-IR | Functional group identification. | Presence of C=O (ketone), C=O (acid), O-H bonds. |

Table 2: Key analytical techniques for the characterization of α-keto acid derivatives.

Example Protocol: HPLC Analysis of α-Keto Acids

This protocol provides a general method for the separation and quantification of α-keto acids using reverse-phase HPLC with UV detection.

Instrumentation & Columns:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

Procedure:

-

Standard Preparation: Prepare stock solutions of analytical standards (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve by preparing a series of dilutions.

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

-

Analysis: Inject the standards and samples. Identify the peaks based on retention time compared to the standards. Quantify the amount of each compound using the calibration curve derived from the peak areas of the standards.

Conclusion

4,4-dimethyl-2-oxopentanoic acid and its structural analogues represent a fascinating and therapeutically important class of molecules. While the parent compound is a subject of specialized chemical synthesis, its broader family of branched-chain α-keto acids stands at the crossroads of metabolism, nutrition, and medicine. Their role as nitrogen-free amino acid precursors has established them as a cornerstone of nutritional therapy in nephrology, significantly improving patient outcomes in chronic kidney disease. Furthermore, the development of derivatives like α-keto amides highlights their potential as versatile scaffolds in modern drug discovery. A thorough understanding of their synthesis, biological function, and analytical characterization is therefore crucial for scientists and researchers aiming to innovate in both metabolic science and therapeutic development.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

- Cooper, A. J., & Meister, A. (1978). Cyclic forms of the alpha-keto acid analogs of arginine, citrulline, homoarginine, and homocitrulline. The Journal of biological chemistry, 253(16), 5407–5411.

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Prakash, S., Pande, D. P., Sharma, S., Sharma, D., Bal, C. S., & Pawar, A. (2014). Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. International Journal of Basic & Clinical Pharmacology, 3(3), 483.

-

Alpha Ketoanalogue: View Uses, Side Effects and Medicines. (2025, April 10). 1mg. Retrieved from [Link]

- A randomized clinical trial to evaluate the efficacy and safety of α-Keto amino acids in stage 3 and 4 of chronic kidney disease. (2014, January). Asian Journal of Pharmaceutical and Clinical Research, 7(3), 21-24.

-

What are the roles of alpha-keto analogs in renal (kidney) failure? (2025, March 22). Dr.Oracle. Retrieved from [Link]

-

Chemical structure of some keto analouges of essential amiono acid calcium salt. (n.d.). ResearchGate. Retrieved from [Link]

- Nimitz, J. S., & Mosher, H. S. (1981). A new synthesis of .alpha.-keto esters and acids. The Journal of Organic Chemistry, 46(10), 2113–2114.

- Taliani, S., & La Motta, C. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 64(8), 4393–4434.

- Process for preparing α-keto acids and derivatives thereof. (n.d.). Google Patents.

-

Alpha Ketoanalogue Tablet for CKD Diet Support. (n.d.). Eskag Pharma. Retrieved from [Link]

-

Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). Wikipedia. Retrieved from [Link]

- Abdel-Hady, H., & El-Sabbagh, S. M. (2021). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. AMB Express, 11(1), 162.

- Garneata, L., & Mircescu, G. (2019). Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives. Nutrients, 11(9), 2157.

- Meister, A. (1954). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews, 54(6), 1113–1142.

- Bunik, V. I., Romash, O. G., & Gomazkova, V. S. (1991). Effect of alpha-ketoglutarate and its structural analogues on hysteretic properties of alpha-ketoglutarate dehydrogenase. FEBS letters, 278(2), 147–150.

- Harris, R. A., Popov, K. M., Zhao, Y., Shimomura, Y., & Chuang, D. T. (1990). Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease.

- Harris, R. A., Joshi, M., & Jeoung, N. H. (2001). Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. The Journal of nutrition, 131(3), 841S–5S.

- Zhen, Y., & Li, Y. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in nutrition, 9, 950882.

-

Clinical evaluation of ef cacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. (2017, February 9). ResearchGate. Retrieved from [Link]

- Taliani, S., & La Motta, C. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 64(8), 4393–4434.

- Li, A., Lee, H. Y., & Lin, Y. C. (2019). The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis. Nutrients, 11(5), 957.

-

Effectiveness and safety of the use of alpha-keto analogues in the management of advanced chronic kidney disease: clinical practice recommendations. (2020, November 5). Revista Colombiana de Nefrología. Retrieved from [Link]

-

Keto acid. (n.d.). Wikipedia. Retrieved from [Link]

-

4,4-Dimethyl-2-oxopentanoic acid ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). (2010, April 8). FooDB. Retrieved from [Link]

-

4,4-Dimethyl-2-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

branched-chain-alpha-keto-acid-dehydrogenase-activity Research Articles - Page 3. (n.d.). R Discovery. Retrieved from [Link]

-

CID 124125807. (n.d.). PubChem. Retrieved from [Link]

- by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester. (n.d.). Google Patents.

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4,4-Dimethyl-2-oxopentanoic acid | C7H12O3 | CID 3728583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 8. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]

- 9. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 14. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijbcp.com [ijbcp.com]

- 17. 1mg.com [1mg.com]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

- 20. eskag.co.in [eskag.co.in]

- 21. Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Investigating the Metabolic Significance of 4,4-Dimethyl-2-Oxo-Pentanoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-oxo-pentanoic acid is a known α-keto acid available as a synthetic compound, utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its endogenous biological role within metabolic pathways remains uncharacterized in publicly available scientific literature. This technical guide outlines a comprehensive research framework to investigate the potential metabolic significance of this compound. By drawing parallels with its close structural analog, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), a well-documented metabolite of L-leucine, we propose a series of hypotheses and detailed experimental protocols to elucidate the synthesis, degradation, and cellular effects of this compound. This document serves as a foundational blueprint for researchers seeking to explore the biochemistry of this molecule and its potential implications in health and disease.

Introduction: The Enigma of this compound

This compound is a carboxylic acid with a ketone group at the alpha position and a gem-dimethyl group at the 4-position. While its utility in chemical synthesis is established, its presence and function within biological systems are currently unknown.[1][2] In contrast, the structurally similar branched-chain keto acid (BCKA), 4-methyl-2-oxopentanoic acid, is a key player in amino acid metabolism.[3][4][5][6] It is the keto acid derived from leucine and its metabolic fate is intricately linked to energy homeostasis, nutrient signaling, and certain metabolic disorders like Maple Syrup Urine Disease.[3][4][5]

The additional methyl group in this compound presents a significant structural difference that could dramatically alter its interaction with the enzymes that metabolize 4-methyl-2-oxopentanoic acid. This guide, therefore, takes an investigative approach, proposing a roadmap to determine if this compound is a novel metabolite, a metabolic dead-end, or a xenobiotic compound with unforeseen biological activities.

Hypothetical Metabolic Pathways: An Analogy-Based Approach

Based on the known metabolism of 4-methyl-2-oxopentanoic acid, we can postulate several potential, yet unproven, metabolic routes for this compound.

Anabolic Potential: A Precursor to a Novel Amino Acid?

One possibility is that this compound could undergo transamination to form a novel amino acid, "4,4-dimethyl-leucine." This reaction would be analogous to the conversion of 4-methyl-2-oxopentanoic acid to leucine, catalyzed by branched-chain amino acid aminotransferases (BCATs).[6]

Hypothetical Transamination of this compound

Caption: Hypothetical transamination of this compound to form a novel amino acid, catalyzed by a branched-chain amino acid aminotransferase.

Catabolic Breakdown: A Substrate for Oxidative Decarboxylation?

Alternatively, this compound could be a substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the oxidative decarboxylation of 4-methyl-2-oxopentanoic acid.[7] This would lead to the formation of a hypothetical "4,4-dimethyl-isovaleryl-CoA". However, the gem-dimethyl group might pose a steric hindrance to the enzyme's active site.

Hypothetical Oxidative Decarboxylation of this compound

Caption: Hypothetical oxidative decarboxylation of this compound by the BCKDH complex.

A Framework for Experimental Validation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols provide a starting point for investigating the biological role of this compound.

Is this compound an Endogenous Metabolite?

The first crucial step is to determine if this compound is naturally present in biological systems.

Experimental Protocol: Untargeted Metabolomics for the Detection of this compound

-

Sample Collection: Obtain biological samples of interest (e.g., plasma, urine, cell lysates, tissue homogenates) from relevant model organisms (e.g., human, mouse, rat).

-

Metabolite Extraction: Perform a metabolite extraction using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, to precipitate proteins and solubilize a broad range of metabolites.

-

LC-MS/MS Analysis:

-

Inject the extracted metabolites onto a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Use a chromatographic method (e.g., reversed-phase or HILIC) that can effectively separate keto acids.

-

Acquire data in both positive and negative ionization modes to maximize the chances of detection.

-

Perform an untargeted analysis, collecting high-resolution mass spectra and fragmentation data (MS/MS) for all detected ions.

-

-

Data Analysis:

-

Process the raw LC-MS/MS data using metabolomics software (e.g., XCMS, MetaboAnalyst).

-

Search for the exact mass of this compound (C7H12O3, MW: 144.17 g/mol )[2] in the acquired data.

-

If a feature matching this mass is found, compare its retention time and MS/MS fragmentation pattern to that of a pure analytical standard of this compound for definitive identification.

-

Cellular Uptake and Cytotoxicity

Before investigating its metabolism, it is essential to understand if cells can take up the compound and at what concentrations it might be toxic.

Experimental Protocol: Assessing Cellular Uptake and Cytotoxicity

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes, 3T3-L1 adipocytes).

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 1 mM) for various time points (e.g., 1, 6, 24 hours).

-

Uptake Analysis:

-

After treatment, wash the cells thoroughly with ice-cold PBS.

-

Lyse the cells and perform metabolite extraction as described in the previous protocol.

-

Use targeted LC-MS/MS to quantify the intracellular concentration of this compound.

-

-

Cytotoxicity Assay:

-

In parallel, assess cell viability using a standard method such as the MTT or LDH assay.

-

Determine the concentration at which this compound exhibits significant cytotoxicity.

-

Investigating Metabolic Transformation

If the compound is taken up by cells and is not immediately toxic, the next step is to determine if it is metabolized.

Experimental Protocol: Stable Isotope Tracing of this compound Metabolism

-

Synthesize or Procure a Labeled Analog: Obtain a stable isotope-labeled version of the compound (e.g., ¹³C₇-4,4-dimethyl-2-oxo-pentanoic acid).

-

Cell Culture and Treatment: Treat cells with the labeled compound at a non-toxic concentration.

-

Metabolite Extraction and LC-MS/MS Analysis:

-

At various time points, harvest the cells and the culture medium.

-

Perform metabolite extraction and analyze the extracts using LC-MS/MS.

-

Search for the incorporation of the ¹³C label into downstream metabolites. For example, look for the mass of ¹³C-labeled "4,4-dimethyl-leucine" or other potential breakdown products.

-

-

Pathway Analysis:

-

If labeled downstream metabolites are identified, this provides strong evidence of metabolic conversion.

-

The identity of these metabolites will give clues as to the enzymatic pathways involved.

-

Potential Biological Effects: A Broader Perspective

Beyond its direct metabolism, this compound could exert biological effects through various mechanisms. Drawing from the known activities of 4-methyl-2-oxopentanoic acid, we can propose several avenues of investigation.[4]

| Potential Biological Effect | Proposed Mechanism of Action | Key Experimental Readouts |

| Modulation of Nutrient Signaling | Interaction with mTOR and autophagy pathways. | Western blotting for phosphorylated mTOR, LC3 conversion, and p62 degradation. |

| Induction of Cellular Stress | Generation of reactive oxygen species (ROS) or endoplasmic reticulum (ER) stress. | Measurement of intracellular ROS levels; Western blotting for ER stress markers (e.g., p-eIF2α, CHOP). |

| Impact on Energy Metabolism | Inhibition of key metabolic enzymes (e.g., α-ketoglutarate dehydrogenase) or uncoupling of oxidative phosphorylation. | Measurement of mitochondrial respiration (e.g., using a Seahorse analyzer); in vitro enzyme activity assays. |

| Alteration of Gene Expression | Acting as a signaling molecule to modulate transcription factor activity. | RNA-sequencing to identify global changes in gene expression; qPCR for specific target genes. |

Concluding Remarks and Future Directions

The biological role of this compound is currently an open question. This technical guide provides a scientifically grounded framework for its investigation, leveraging our understanding of related metabolic pathways. By systematically addressing the fundamental questions of its endogenous presence, metabolic fate, and potential biological activities, researchers can unveil the significance of this molecule. The insights gained from such studies could have implications for our understanding of metabolism, and may even open new avenues for therapeutic intervention or drug development. The path forward requires a rigorous and multi-faceted experimental approach, and the protocols outlined herein serve as a comprehensive starting point for this exciting scientific endeavor.

References

-

PubChem. 4-Methyl-2-oxovaleric acid. Available from: [Link]

-

PubChem. 4-methyl-2-oxopentanoate. Available from: [Link]

- Hutson, S. M., & Rannels, S. L. (1979). The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. The Biochemical journal, 184(3), 485–493.

- van Hinsbergh, V. W., Veerkamp, J. H., & Glatz, J. F. (1978). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. The Biochemical journal, 176(2), 353–360.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Npc323163 | C6H9O3- | CID 3527278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Dimethyl-2-oxopentanoic Acid (Neopentylglyoxylic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature and Significance of a Niche α-Keto Acid

4,4-Dimethyl-2-oxopentanoic acid, a substituted α-keto acid, represents a unique molecular scaffold with potential applications in organic synthesis and pharmaceutical development.[1] While not as extensively studied as other branched-chain keto acids, its distinct neopentyl group imparts specific steric and electronic properties that make it a compound of interest. This guide provides a comprehensive technical overview of 4,4-dimethyl-2-oxopentanoic acid, including its nomenclature, physicochemical properties, a plausible synthetic route, and a discussion of its currently understood (and underexplored) biological context.

One of the initial challenges in researching this compound is the clarification of its nomenclature. It is crucial to distinguish it from its close structural isomer, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid), which is a well-known metabolite of the amino acid leucine.[2][3] 4,4-Dimethyl-2-oxopentanoic acid is also referred to by the common name Neopentylglyoxylic acid , which will be used interchangeably throughout this guide.[1]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While comprehensive experimental data for 4,4-dimethyl-2-oxopentanoic acid is not extensively available in the literature, the following table summarizes the currently known information, supplemented with data for its ethyl ester and the closely related 4-methyl-2-oxopentanoic acid for comparative purposes.

| Property | 4,4-Dimethyl-2-oxopentanoic Acid | 4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester (Computed) | 4-Methyl-2-oxopentanoic Acid (Experimental) |

| Synonyms | Neopentylglyoxylic acid | Ethyl 4,4-dimethyl-2-oxopentanoate | α-Ketoisocaproic acid, Ketoleucine |

| CAS Number | 34906-87-1[1] | 929879-70-9[4] | 816-66-0[5] |

| Molecular Formula | C₇H₁₂O₃[1] | C₉H₁₆O₃[4] | C₆H₁₀O₃[6] |

| Molecular Weight | 144.17 g/mol [1] | 172.22 g/mol [4] | 130.14 g/mol [6] |

| Appearance | White solid[1] | Not available | Pale yellow liquid[2] |

| Melting Point | Not available | Not available | 8-10 °C[2][5] |

| Boiling Point | Not available | Not available | 82-83 °C at 11 mmHg[5] |

| Solubility | Not available | Not available | Soluble in water (32 mg/mL) and ethanol[2][7] |

| pKa | Not available | Not available | 3.53 (Predicted)[6] |

Note: The lack of extensive experimental data for 4,4-dimethyl-2-oxopentanoic acid highlights a significant knowledge gap and an opportunity for further fundamental research.

Synthesis and Reactivity: A Pathway to a Versatile Building Block

Below is a detailed, self-validating experimental protocol for a plausible synthesis of 4,4-dimethyl-2-oxopentanoic acid via the saponification of its ethyl ester. This protocol is adapted from established methods for ester hydrolysis.

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-oxopentanoic Acid by Saponification

Reaction Principle: The hydrolysis of ethyl 4,4-dimethyl-2-oxopentanoate is a nucleophilic acyl substitution reaction. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Materials:

-

Ethyl 4,4-dimethyl-2-oxopentanoate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethyl 4,4-dimethyl-2-oxopentanoate in 100 mL of ethanol.

-

Saponification: While stirring, add a solution of 8.0 g of sodium hydroxide dissolved in 50 mL of deionized water to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Acidification: Transfer the remaining aqueous solution to a separatory funnel. Slowly add concentrated hydrochloric acid dropwise with vigorous shaking until the solution becomes acidic (pH ~2), which will precipitate the carboxylic acid.

-

Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator to yield the crude 4,4-dimethyl-2-oxopentanoic acid.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the synthesis can be validated at several stages. The disappearance of the starting ester and the appearance of a more polar spot on TLC indicates the progress of the reaction. The precipitation of the carboxylic acid upon acidification is a key indicator of successful hydrolysis. Finally, the structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Visualizing the Synthesis: A Workflow Diagram

Caption: Workflow for the synthesis of 4,4-dimethyl-2-oxopentanoic acid.

Biological Context: An Area Ripe for Investigation

A comprehensive search of the scientific literature reveals a significant lack of information regarding the specific biological roles, metabolism, and toxicology of 4,4-dimethyl-2-oxopentanoic acid. This stands in stark contrast to its structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid).

4-Methyl-2-oxopentanoic Acid: A Point of Comparison

4-Methyl-2-oxopentanoic acid is a well-characterized metabolite of the essential amino acid L-leucine and plays a role in energy metabolism.[8] It is known to be involved in various cellular processes, including:

-

Nutrient Signaling: It acts as a nutrient signal and can stimulate skeletal muscle protein synthesis.[8]

-

Metabolic Regulation: It can increase endoplasmic reticulum stress, promote lipid accumulation in preadipocytes, and contribute to insulin resistance by impairing mTOR and autophagy signaling pathways.[8]

-

Disease Biomarker: Elevated levels of 4-methyl-2-oxopentanoic acid are a key diagnostic marker for maple syrup urine disease, an inborn error of metabolism.[8]

The Uncharted Territory of Neopentylglyoxylic Acid

The biological significance of the gem-dimethyl group at the 4-position in neopentylglyoxylic acid, as opposed to the single methyl group in α-ketoisocaproic acid, is currently unknown. This structural difference could have profound implications for its interaction with enzymes and receptors. The steric hindrance from the neopentyl group might prevent it from being a substrate for the same enzymes that metabolize 4-methyl-2-oxopentanoic acid.

This lack of data presents a compelling opportunity for future research. Investigating the metabolic fate, potential toxicity, and any unique biological activities of 4,4-dimethyl-2-oxopentanoic acid could uncover novel biochemical pathways or identify new therapeutic targets.

Future Directions and Conclusion

4,4-Dimethyl-2-oxopentanoic acid, or neopentylglyoxylic acid, is a chemical entity with established utility as a synthetic intermediate.[1] However, a comprehensive understanding of its fundamental physicochemical properties and its biological role is conspicuously absent from the current scientific literature.

This technical guide has aimed to consolidate the available information, provide a plausible and detailed synthetic protocol, and clearly delineate the existing knowledge gaps. For researchers in organic synthesis, the compound remains a versatile building block. For those in the life sciences and drug development, the dearth of biological data on neopentylglyoxylic acid represents an open field of inquiry. Future studies should focus on:

-

Experimental determination of key physicochemical properties: including melting point, boiling point, solubility, and pKa.

-

Development and optimization of direct synthetic routes.

-

Investigation of its metabolic pathways: Does it undergo metabolism in biological systems, and if so, by which enzymes?

-

Toxicological profiling: to assess its safety for potential applications.

-

Screening for novel biological activities: to determine if its unique structure confers any therapeutic potential.

By addressing these unanswered questions, the scientific community can fully elucidate the profile of this intriguing α-keto acid and unlock its full potential.

References

-

Solubility of Things. (n.d.). 4-Methyl-2-oxopentanoic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. Retrieved from [Link]

- Van Hinsbergh, V. W., Veerkamp, J. H., & Glatz, J. F. (1981). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 194(1), 353–360.

-

PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. Retrieved from [Link]

- Smith, E. L., Morowitz, H. J., & Copley, S. D. (2004). The origin of intermediary metabolism.

-

PubChem. (n.d.). CID 124125807. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-5-oxo-pentanoic acid. Retrieved from [Link]

- Kumar, N., Goel, N., & Singh, S. (2022). Phenolic Acids - Versatile Natural Moiety with Numerous Biological Applications. Current pharmaceutical design, 28(23), 1851–1864.

- Stasiewicz, M., & Zdyb, A. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International journal of molecular sciences, 22(16), 8597.

- Google Patents. (n.d.). CN103044236A - A kind of preparation method of glyoxylic acid.

-

PubChem. (n.d.). 4,4-Dimethyl-3-oxopentanoic acid. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4,4-dimethyl-3-oxopentanamide. Retrieved from [Link]

- Skibiński, R., Zym-Stawińska, E., & Szewczyk, M. (2023). Chemoenzymatic Synthesis of Tenofovir. Molecules (Basel, Switzerland), 28(14), 5519.

- Ríos, J. L., & Máñez, S. (2024). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. International journal of molecular sciences, 25(14), 7549.

- Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in chemistry, 12, 1391901.

- Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2022). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules (Basel, Switzerland), 27(23), 8527.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

- Liang, T., Raugi, G. J., & Blum, J. J. (1975). Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. The Journal of biological chemistry, 250(11), 4275–4282.

- Vlachos, D. G., & Nikolakis, V. (2018). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran.

- Zhang, S. (2012). Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals.

- Kong, L., Wills, T. A., & McDonough, J. H. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology letters, 367, 32–39.

- Colonge, J., & Marey, R. (1955). 5,5-DIMETHYL-2-n-PENTYLTETRAHYDROFURAN. Organic Syntheses, 35, 50.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4,4-Dimethyl-2-oxopentanoic acid ethyl ester | C9H16O3 | CID 19379052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-甲基-2-氧戊酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607) - FooDB [foodb.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-dimethyl-2-oxo-pentanoic acid (CAS 34906-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-dimethyl-2-oxo-pentanoic acid, also known as neopentylglyoxylic acid, is a niche α-keto acid with significant potential as a versatile building block in synthetic organic chemistry. Its unique structural feature, a sterically hindered neopentyl group adjacent to the reactive α-keto acid moiety, imparts specific chemical properties that are of interest in the design and synthesis of complex molecules, including novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical characteristics, outlines plausible synthetic and analytical methodologies, and discusses its potential applications in research and development, with a clear distinction from its more commonly studied structural isomer, 4-methyl-2-oxopentanoic acid.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS 34906-87-1) is a carboxylic acid characterized by a ketone functional group at the alpha position relative to the carboxyl group.[1] Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol .[1][2][3] The defining feature of this molecule is the presence of a bulky tert-butyl group at the 4-position, which significantly influences its reactivity and potential applications.

While its structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), is a well-documented metabolite of the amino acid leucine and is implicated in various biological processes, this compound is not known to be a primary metabolite in major metabolic pathways.[4][5][6] Its significance lies not in its biological origin, but in its utility as a synthetic intermediate.[1] The steric hindrance provided by the neopentyl group can be strategically employed in organic synthesis to direct reaction pathways and to construct sterically congested molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34906-87-1 | [2][3] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| IUPAC Name | 4,4-dimethyl-2-oxopentanoic acid | |

| Synonyms | Neopentylglyoxylic acid | [3] |

| Appearance | White solid | [1] |

| Purity | ≥97% to ≥98% (commercially available) | [2][3] |

| Storage | 0-8 °C | [1] |

Synthesis and Purification: A Proposed Laboratory-Scale Protocol

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles. The following protocol is a proposed method, drawing parallels from the synthesis of other α-keto acids.

Proposed Synthetic Pathway: Oxidation of a Precursor Alcohol

A common and effective method for the synthesis of α-keto acids is the oxidation of the corresponding α-hydroxy acids or esters. This approach offers good yields and relatively straightforward purification.

Caption: Proposed synthetic route to 4,4-dimethyl-2-oxopentanoic acid.

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

-

4,4-dimethyl-2-hydroxypentanoic acid (or its ethyl ester)

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine)

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,4-dimethyl-2-hydroxypentanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Oxidation:

-

Using PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Using Swern Oxidation: Cool the flask to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.2 equivalents) followed by dimethyl sulfoxide (2.5 equivalents). After stirring for 30 minutes, add the 4,4-dimethyl-2-hydroxypentanoic acid solution dropwise. Continue stirring for 1 hour, then add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

-

-

Work-up:

-

For PCC oxidation: After the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

For Swern oxidation: Quench the reaction with water.

-

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the α-keto and carboxylic acid functional groups can be confirmed by IR spectroscopy.

Analytical Methodologies for Quantification and Characterization

The accurate quantification and characterization of this compound are crucial for its application in research and development. Given its chemical structure, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance.

Caption: A typical workflow for the GC-MS analysis of 4,4-dimethyl-2-oxopentanoic acid.

Table 2: Proposed GC-MS Parameters

| Parameter | Recommended Condition | Rationale |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Efficiently converts the carboxylic acid and potentially the enol form of the ketone to volatile silyl derivatives. |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for a wide range of derivatized compounds. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | Provides good separation from other potential components in a sample matrix. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for structural elucidation. |

| MS Acquisition | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification | Scan mode allows for library matching, while SIM mode provides higher sensitivity and selectivity for targeted analysis. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing the compound directly without the need for derivatization, making it a high-throughput and robust method, especially for complex biological matrices.

Caption: A typical workflow for the LC-MS/MS analysis of 4,4-dimethyl-2-oxopentanoic acid.

Table 3: Proposed LC-MS/MS Parameters

| Parameter | Recommended Condition | Rationale |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar acidic compounds. |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | A common mobile phase system for reversed-phase chromatography of acidic analytes. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode | The carboxylic acid group is readily deprotonated in negative ESI, leading to high sensitivity. |

| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |

Applications in Drug Discovery and Development: A Forward Look

The primary application of this compound in the pharmaceutical industry is as a specialized building block.[1] Its sterically demanding neopentyl group can be leveraged to introduce specific conformational constraints in a drug candidate, which can be critical for achieving high target selectivity and modulating pharmacokinetic properties.

Potential, yet un-explored, research avenues include:

-

Scaffold for Novel Heterocycles: The α-keto acid functionality is a versatile handle for the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in many drug classes.

-

Pro-drug Design: The carboxylic acid group can be esterified to create pro-drugs with altered solubility and cell permeability, which could be beneficial for drug delivery.

-

Metabolic Stability Studies: The neopentyl group is generally resistant to metabolic degradation. Incorporating this moiety into a drug molecule could potentially enhance its metabolic stability and prolong its in vivo half-life.

It is imperative for researchers to understand that while this compound is a valuable synthetic tool, there is currently no substantial evidence to suggest it has inherent biological activity analogous to its isomer, 4-methyl-2-oxopentanoic acid. Any investigation into its biological effects should be approached as novel research.

Conclusion and Future Perspectives

This compound is a chemical entity with well-defined utility in synthetic chemistry. Its value lies in the strategic incorporation of its unique structural features into more complex molecules. This guide has provided a framework for its synthesis and analysis, based on established chemical principles, to aid researchers in its effective utilization. Future research into this compound could focus on exploring its utility in the synthesis of novel bioactive molecules and systematically evaluating the impact of its sterically hindered moiety on the pharmacological properties of these new chemical entities.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Npc323163. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. Retrieved from [Link]

-

Hinsbergh, V. W. V., Veerkamp, J. H., & Glatz, J. F. (1979). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 182(2), 353–360. Retrieved from [Link]

-

Hutton, J. C., & Randle, P. J. (1979). The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. Biochemical Journal, 184(2), 291–301. Retrieved from [Link]

-

SlideShare. (2014). Analytical methods. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Al-dalain, S. A., et al. (2022). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. Foods, 11(15), 2289. Retrieved from [Link]

-